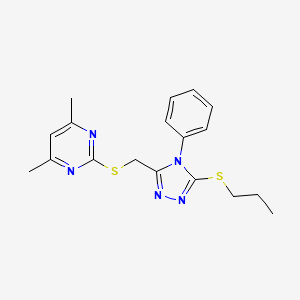

4,6-dimethyl-2-(((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Description

4,6-Dimethyl-2-(((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 5. A thioether bridge connects this pyrimidine to a 1,2,4-triazole ring, which is further substituted with a phenyl group at position 4 and a propylthio moiety at position 6.

The compound is synthesized via nucleophilic substitution or coupling reactions involving thiol-containing intermediates, as inferred from analogous synthetic routes for related triazole-pyrimidine hybrids (e.g., microwave-assisted methods in ). Safety protocols emphasize handling precautions, including avoidance of heat and ignition sources, as outlined in its safety guidelines .

Properties

IUPAC Name |

4,6-dimethyl-2-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5S2/c1-4-10-24-18-22-21-16(23(18)15-8-6-5-7-9-15)12-25-17-19-13(2)11-14(3)20-17/h5-9,11H,4,10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCKLKYATYXIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-2-(((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid (TsOH) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2-(((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4,6-Dimethyl-2-(((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-(((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s triazole and pyrimidine rings can interact with enzymes and receptors, modulating their activity. The sulfur-containing groups may also play a role in redox reactions within biological systems, contributing to its overall effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Triazole Derivatives

| Compound ID | R Group at Triazole-5 | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| Target Compound | Propylthio | Not reported | Not given |

| 5m () | Butylthio | 147–149 | 86 |

| 5q () | 3-Fluorobenzylthio | 146–148 | 86 |

Heterocyclic Core Modifications

The pyrimidine ring in the target compound contrasts with pyridine or thiazole cores in analogs:

- Compound 5n (): Incorporates a thiazole ring linked to a chlorinated pyridine. The chlorine atom may confer electrophilic reactivity absent in the target compound.

Key Differences:

- Pyrimidine vs.

- Substituent Electronic Effects: Methyl groups (target) are electron-donating, whereas methoxy groups (SR24467) are electron-withdrawing, altering electronic distribution and solubility .

Linker and Functional Group Variations

The thioether (-S-) linker in the target compound is conserved across many analogs but differs in branching:

- Compound 5o (): Uses a cyanomethylthio group, introducing a nitrile moiety that may participate in dipole interactions or serve as a metabolic liability.

- N-(2,3-Dimethylphenyl)-2-...acetamide (): Replaces the pyrimidine with an acetamide group, significantly increasing molecular weight (486.63 g/mol vs. ~388 g/mol for the target) and likely reducing membrane permeability .

Physicochemical and Functional Implications

- Lipophilicity : Propylthio and methyl groups in the target compound likely confer moderate lipophilicity, balancing solubility and membrane penetration.

- Thermal Stability : Melting points for analogs range widely (140–240°C), suggesting that the target compound’s stability is influenced by its crystalline packing and substituent interactions .

- Biological Potential: While direct data are lacking, triazole-pyrimidine hybrids (e.g., SR24467) are reported as metalloproteinase inhibitors, implying similar mechanisms for the target compound .

Biological Activity

The compound 4,6-dimethyl-2-(((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine (CAS Number: 868221-96-9) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, focusing on its anticancer, antibacterial, and antifungal activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 309.45 g/mol. The structure features a pyrimidine ring substituted with a triazole moiety and various thioether groups, which are known to influence biological activity significantly.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.

In a study involving triazole derivatives, it was reported that certain compounds exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, indicating promising anticancer efficacy.

Antibacterial Activity

The compound's thiazole and triazole components contribute to its antibacterial properties. Research indicates that derivatives containing these moieties exhibit potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 31.25 | |

| Escherichia coli | 62.50 |

These findings suggest that the compound could be an effective antibacterial agent, potentially useful in treating infections resistant to conventional antibiotics.

Antifungal Activity

The triazole class is well-known for its antifungal properties. Compounds with similar structures have demonstrated effectiveness against various fungal pathogens.

A study indicated that certain synthesized triazoles showed promising antifungal activity against Candida species, with IC50 values comparable to established antifungal agents.

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Triazoles often inhibit cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis.

- Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by interfering with cell cycle regulation.

- Interaction with DNA : The presence of sulfur-containing groups may enhance DNA binding affinity, leading to cytotoxic effects.

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that the compound significantly reduced cell viability in breast and colon cancer cell lines compared to untreated controls.

- Antibacterial Testing : Clinical isolates of Staphylococcus aureus were tested against the compound, showing a significant reduction in bacterial growth at low concentrations.

- Fungal Inhibition : A series of tests against Candida albicans revealed that the compound inhibited fungal growth effectively at concentrations as low as 15 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.